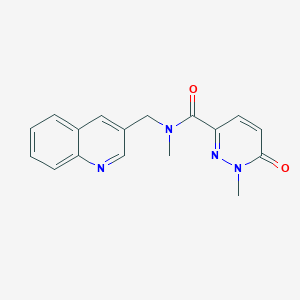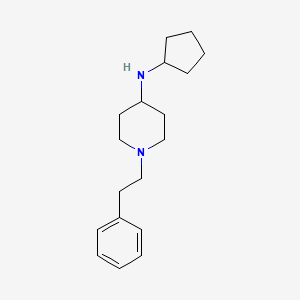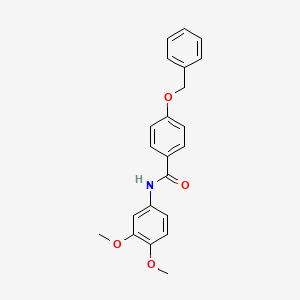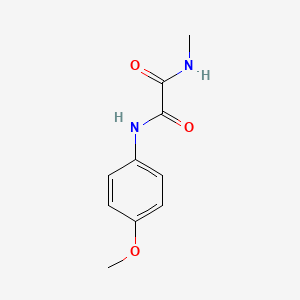![molecular formula C39H30N2O6 B5183528 dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)
dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate], commonly known as DMMB, is a chemical compound that has gained attention in scientific research due to its unique properties. DMMB is a fluorescent dye that has been extensively used in the field of biochemistry and biomedical research. The compound has the ability to bind to various biomolecules, including proteins, DNA, and RNA, making it an essential tool for studying biological processes.
作用機序
The mechanism of action of DMMB involves the binding of the compound to biomolecules through the formation of hydrogen bonds and hydrophobic interactions. The binding of DMMB to biomolecules results in a shift in the fluorescence spectrum, which can be used to monitor the binding interactions.
Biochemical and Physiological Effects:
DMMB has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound does not interfere with cell viability or proliferation, making it a safe and reliable tool for studying biological processes.
実験室実験の利点と制限
One of the main advantages of DMMB is its high sensitivity and specificity for biomolecules. The compound has a high binding affinity for biomolecules, allowing for the detection of low concentrations of proteins, DNA, and RNA. However, one of the limitations of DMMB is its sensitivity to environmental factors, such as pH and temperature. The fluorescence intensity of DMMB can be affected by changes in these factors, which can lead to inaccurate results.
将来の方向性
There are several future directions for the use of DMMB in scientific research. One potential application is the development of DMMB-based biosensors for the detection of biomolecules in biological fluids. Another potential application is the use of DMMB in the development of new drugs for the treatment of various diseases. Additionally, the use of DMMB in the study of protein-protein interactions and protein folding could lead to a better understanding of the mechanisms underlying various diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, DMMB is a valuable tool for studying biological processes due to its high sensitivity and specificity for biomolecules. The compound has been extensively used in scientific research and has several potential applications in the future. However, the limitations of DMMB must be taken into account when interpreting results, and further research is needed to fully understand the mechanisms underlying its interactions with biomolecules.
合成法
The synthesis of DMMB involves the reaction of 1-naphthoyl chloride with 2-aminobenzoic acid. The resulting product is then reacted with dimethyl carbonate in the presence of a base, such as potassium carbonate, to form DMMB. The purity of the compound is typically verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
DMMB has been used extensively in scientific research due to its ability to bind to various biomolecules. The compound has been used as a fluorescent probe to study protein-protein interactions, DNA-protein interactions, and RNA-protein interactions. DMMB has also been used to study the conformational changes of proteins and the folding of RNA molecules.
特性
IUPAC Name |
methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O6/c1-46-38(44)32-22-24(17-19-34(32)40-36(42)30-15-7-11-26-9-3-5-13-28(26)30)21-25-18-20-35(33(23-25)39(45)47-2)41-37(43)31-16-8-12-27-10-4-6-14-29(27)31/h3-20,22-23H,21H2,1-2H3,(H,40,42)(H,41,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNOKMYTBGLFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)OC)NC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5183467.png)
![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)

![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)